Cas no 1588-89-2 (2,3-Diphenylpyrazine)
2,3-Diphenylpyrazine Chemical and Physical Properties
Names and Identifiers
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- 2,3-Diphenylpyrazine
- 2,3-DIFLUORO-4-METHYLBENZOTRIFLUORIDE
- 2,3-Diphenyl-pyrazin
- 2,3-Diphenyl-pyrazine
- diphenylpyrazine
- NSC 54144
- AKOS024319391
- CHEBI:105240
- HMS2806B17
- Pyrazine, 2,3-diphenyl-
- CHEMBL48222
- SMR000460638
- SY129995
- NSC54144
- InChI=1/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12
- AS-45957
- AC-907/25014331
- NSC-54144
- BDBM50115007
- Q27182949
- MFCD00053000
- HMS562M12
- DTXSID80288102
- AC-23136
- CS-W010355
- SR-01000632485-1
- JK964HBX4F
- bis-phenyl pyrazine
- SCHEMBL460510
- MLS000861854
- CCG-42489
- CL1604
- A927359
- Maybridge1_007492
- 1588-89-2
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- MDL: MFCD00053000
- Inchi: 1S/C16H12N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H
- InChI Key: PTZIVVDMBCVSMR-UHFFFAOYSA-N
- SMILES: N1C=CN=C(C2C=CC=CC=2)C=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 232.10000
- Monoisotopic Mass: 232.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 25.8A^2
Experimental Properties
- Color/Form: Solid
- Density: 1.125
- Melting Point: 119-120 ºC
- Boiling Point: 341 ºC
- Flash Point: 129 ºC
- Refractive Index: 1.61
- PSA: 25.78000
- LogP: 3.81060
- Solubility: Insoluble in water.
2,3-Diphenylpyrazine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
2,3-Diphenylpyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-Diphenylpyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | CL1604-1/G |
2,3-DIPHENYLPYRAZINE |
1588-89-2 | 97% | 1g |
$121 | 2023-09-15 | |
| AstaTech | CL1604-5/G |
2,3-DIPHENYLPYRAZINE |
1588-89-2 | 97% | 5g |
$364 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124759-1g |
2,3-Diphenylpyrazine |
1588-89-2 | 98% | 1g |
¥153.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124759-25g |
2,3-Diphenylpyrazine |
1588-89-2 | 98% | 25g |
¥2778.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124759-5g |
2,3-Diphenylpyrazine |
1588-89-2 | 98% | 5g |
¥678.90 | 2023-09-03 | |
| Alichem | A099001864-25g |
2,3-Diphenylpyrazine |
1588-89-2 | 95% | 25g |
418.18 USD | 2021-05-31 | |
| Chemenu | CM120407-5g |
2,3-Diphenylpyrazine |
1588-89-2 | 95%+ | 5g |
$170 | 2021-08-06 | |
| Chemenu | CM120407-25g |
2,3-Diphenylpyrazine |
1588-89-2 | 95%+ | 25g |
$685 | 2021-08-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022386-1g |
2,3-Diphenylpyrazine |
1588-89-2 | 98% | 1g |
¥185 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022386-5g |
2,3-Diphenylpyrazine |
1588-89-2 | 98% | 5g |
¥815 | 2024-05-25 |
2,3-Diphenylpyrazine Suppliers
2,3-Diphenylpyrazine Related Literature
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1. Approaches to heterocyclic analogues of biphenylene. Part I. The reaction of 5,6-diaryl-2,3-dihydropyrazines with alcoholic alkaliP. England,R. H. McDougall J. Chem. Soc. C 1971 2685
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Aixiang Tian,Yan Tian,Yali Ning,Xue Hou,Huaiping Ni,Xuebin Ji,Guocheng Liu,Jun Ying Dalton Trans. 2016 45 13925
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Aixiang Tian,Jiani Liu,Tingting Li,Yan Tian,Guiying Liu,Jun Ying CrystEngComm 2018 20 2940
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4. Approaches to heterocyclic analogues of biphenylene. Part II. Some 5,5′6,6′-tetraphenyl-2,2′-bipyrazinylsP. England,R. H. McDougall J. Chem. Soc. C 1971 3605
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5. NotesR. F. Collins,T. Henshall,P. W. Robertson,Justus K. Landquist,A. L. Green,D. Buckley,H. B. Henbest,F. Bell,K. R. Buck,R. Brettle,A. H. Dutton,D. F. Heath,C. W. Shoppee,G. H. R. Summers,R. J. W. Williams J. Chem. Soc. 1956 1881
Additional information on 2,3-Diphenylpyrazine
2,3-Diphenylpyrazine (CAS No. 1588-89-2): A Comprehensive Overview of Its Properties and Applications
2,3-Diphenylpyrazine (CAS No. 1588-89-2) is a heterocyclic organic compound that has garnered significant attention in both academic and industrial research due to its unique structural and functional properties. This compound, characterized by a pyrazine ring substituted with two phenyl groups at the 2 and 3 positions, is widely studied for its potential applications in materials science, pharmaceuticals, and agrochemicals. The growing interest in 2,3-Diphenylpyrazine derivatives and their synthetic pathways reflects the compound's versatility and relevance in modern chemistry.
One of the key reasons for the popularity of 2,3-Diphenylpyrazine is its role as a building block in the synthesis of more complex molecules. Researchers are increasingly exploring its use in the development of organic light-emitting diodes (OLEDs), a hot topic in the field of advanced materials. The compound's ability to act as a ligand in coordination chemistry also makes it valuable for designing catalysts and metal-organic frameworks (MOFs), which are pivotal in sustainable chemistry initiatives.
In the pharmaceutical sector, 2,3-Diphenylpyrazine has been investigated for its potential biological activities. While not a drug itself, its scaffold is frequently utilized in medicinal chemistry to develop compounds with anti-inflammatory, antimicrobial, or anticancer properties. This aligns with current trends in drug discovery, where researchers focus on heterocyclic compounds as privileged structures for novel therapeutics. The compound's structure-activity relationship (SAR) is a subject of ongoing studies, particularly in the context of targeted drug delivery systems.
From a synthetic chemistry perspective, the preparation of 2,3-Diphenylpyrazine often involves condensation reactions or cross-coupling methodologies, which are central themes in green chemistry discussions. Recent advancements in microwave-assisted synthesis and catalytic methods have further streamlined its production, reducing waste and energy consumption. These innovations resonate with the global push toward sustainable chemical processes, a topic frequently searched by professionals and students alike.
The compound's physical and chemical properties, such as its melting point, solubility, and spectroscopic characteristics, are well-documented, making it a reliable reference in analytical chemistry. Its UV-Vis absorption and fluorescence properties are particularly noteworthy, as they contribute to its utility in sensor technologies and imaging applications. These attributes are often highlighted in academic literature and online forums, where users seek detailed technical data sheets or safety information.
In the realm of flavor and fragrance chemistry, 2,3-Diphenylpyrazine and its analogs are occasionally explored for their potential organoleptic properties. Though not a major commercial flavorant, its structural similarity to other pyrazine derivatives—known for their nutty or roasted aromas—makes it an intriguing subject for niche applications. This connects to broader consumer trends favoring natural and synthetic aroma compounds in food and cosmetics.
As the demand for specialty chemicals grows, 2,3-Diphenylpyrazine continues to attract interest from both academia and industry. Its multifaceted applications, combined with the rise of computational chemistry tools for molecular design, position it as a compound of enduring relevance. Whether in the context of high-performance materials, drug discovery, or environmentally friendly synthesis, this molecule exemplifies the intersection of innovation and practicality in modern chemistry.
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